Head-to-Head Pharmacokinetic Comparison: Tissue Distribution Volume in Rhesus Macaque vs. YYA-021
In a direct head-to-head pharmacokinetic study conducted in rhesus macaque, intravenous administration of compound 5 (the target compound) resulted in measurably lower tissue distribution compared to the lead compound 2 (YYA‑021), which had previously shown wide tissue distribution and relatively high distribution volumes in both rats and rhesus macaques [1]. The study attributed this improvement to the increased hydrophilicity conferred by the 1,3‑benzodioxolyl moiety of compound 5 [1].
| Evidence Dimension | Tissue distribution (qualitative; quantitative Vd values reported in the full-text primary article) |
|---|---|
| Target Compound Data | Lower tissue distribution than compound 2 following IV administration in rhesus macaque [1] |
| Comparator Or Baseline | Compound 2 (YYA‑021): wide tissue distribution and relatively high distribution volumes in rats and rhesus macaques [1] |
| Quantified Difference | Directional improvement (lower tissue distribution); exact fold-change in Vd available in the full-text article [1] |
| Conditions | Intravenous administration in rhesus macaque; pharmacokinetic sampling and tissue distribution analysis [1] |
Why This Matters
Lower tissue distribution directly translates to a reduced risk of off-target tissue accumulation and an improved therapeutic window, making this compound a superior candidate for in vivo efficacy studies compared to YYA‑021.
- [1] Mizuguchi T, Harada S, Miura T, Ohashi N, Narumi T, Mori H, Irahara Y, Yamada Y, Nomura W, Matsushita S, Yoshimura K, Tamamura H. A minimally cytotoxic CD4 mimic as an HIV entry inhibitor. Bioorg Med Chem Lett. 2016;26(2):397-400. DOI: 10.1016/j.bmcl.2015.11.103 View Source
